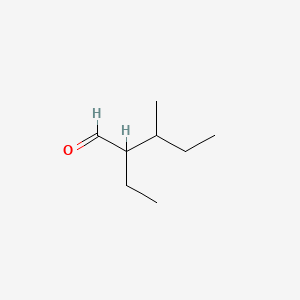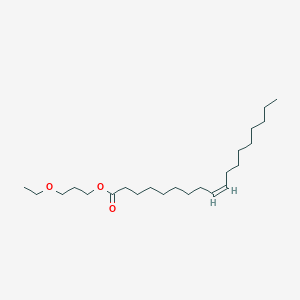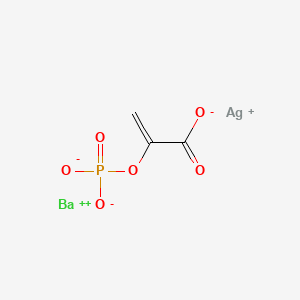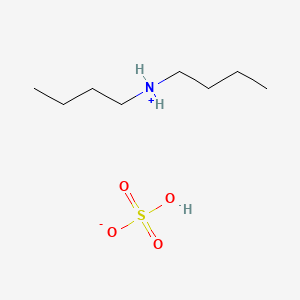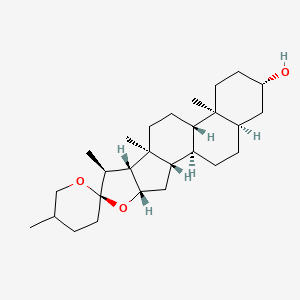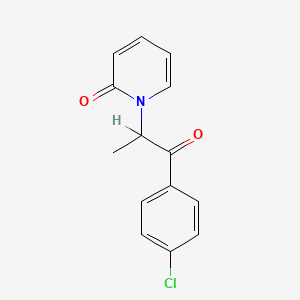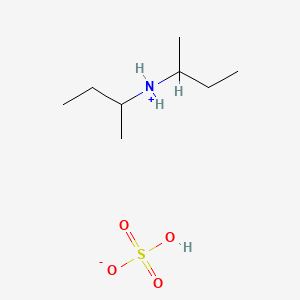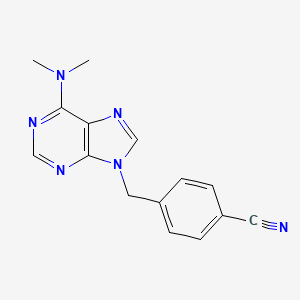
Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-(Dimetilamino)-9H-purin-9-il)metil)benzonitrilo es un compuesto orgánico complejo con aplicaciones significativas en diversos campos científicos. Este compuesto se caracteriza por la presencia de un grupo benzonitrilo unido a un derivado de purina, que incluye un sustituyente dimetilamino. La estructura única de este compuesto lo convierte en un tema de interés tanto en la investigación académica como industrial.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-((6-(Dimetilamino)-9H-purin-9-il)metil)benzonitrilo típicamente involucra reacciones orgánicas de múltiples pasos. Un método común implica la reacción de benzaldehído con clorhidrato de hidroxilamina para formar benzaldoxima, seguida de deshidratación para producir benzonitrilo . El derivado de purina se puede sintetizar a través de varias vías, incluida la reacción de aminas apropiadas con precursores de purina en condiciones controladas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar el uso de procesos catalíticos avanzados y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de líquidos iónicos como solventes y catalizadores se ha explorado para mejorar la eficiencia y la sostenibilidad ambiental del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
4-((6-(Dimetilamino)-9H-purin-9-il)metil)benzonitrilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas primarias.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo nitrilo puede ser reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Las condiciones de reacción típicamente implican temperaturas controladas y pH para garantizar la transformación deseada.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados del ácido benzoico, mientras que la reducción puede producir aminas primarias.
Aplicaciones Científicas De Investigación
4-((6-(Dimetilamino)-9H-purin-9-il)metil)benzonitrilo tiene diversas aplicaciones en la investigación científica:
Biología: Investigado por su posible papel en las vías bioquímicas y como sonda en experimentos de biología molecular.
Medicina: Explorado por sus posibles propiedades terapéuticas y como bloque de construcción en el desarrollo de fármacos.
Industria: Utilizado en la producción de materiales avanzados y como intermedio en la síntesis de tintes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 4-((6-(Dimetilamino)-9H-purin-9-il)metil)benzonitrilo implica su interacción con objetivos y vías moleculares específicas. La capacidad del compuesto para sufrir transferencia de carga intramolecular juega un papel crucial en sus propiedades fotofísicas . Además, su interacción con enzimas y receptores en sistemas biológicos puede influir en varios procesos bioquímicos.
Comparación Con Compuestos Similares
Compuestos similares
4-(Dimetilamino)benzonitrilo: Conocido por sus propiedades de fluorescencia dual y utilizado en estudios fotofísicos.
4-Metilbenzonitrilo: Un análogo más simple con diferente reactividad y aplicaciones.
4-(Trifluorometil)benzonitrilo: Exhibe propiedades electrónicas únicas debido a la presencia del grupo trifluorometil.
Unicidad
4-((6-(Dimetilamino)-9H-purin-9-il)metil)benzonitrilo destaca por su estructura compleja, que combina las propiedades de los derivados de benzonitrilo y purina
Propiedades
Número CAS |
112089-07-3 |
|---|---|
Fórmula molecular |
C15H14N6 |
Peso molecular |
278.31 g/mol |
Nombre IUPAC |
4-[[6-(dimethylamino)purin-9-yl]methyl]benzonitrile |
InChI |
InChI=1S/C15H14N6/c1-20(2)14-13-15(18-9-17-14)21(10-19-13)8-12-5-3-11(7-16)4-6-12/h3-6,9-10H,8H2,1-2H3 |
Clave InChI |
CUROLVOKDFSRLS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




